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molecular formula C8H15N3 B8447060 1-(3-Aminopropyl)-3-pyrrolidinecarbonitrile

1-(3-Aminopropyl)-3-pyrrolidinecarbonitrile

Cat. No. B8447060
M. Wt: 153.22 g/mol
InChI Key: GJBIAFDRVNRYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989451B2

Procedure details

A solution of phthalimide 303 (5.96 g, 21.0 mmol) and N2H4.H2O (2.04 mL, 42.0 mmol in EtOH (60 mL) was stirred at reflux temperature for 2 h. The solution was cooled to 5° C. for 2 h, the precipitate filtered, washed with EtOH (5 mL) and the filtrate evaporated to half volume. The solution was cooled at 5° C. for a further 2 h, the precipitate filtered, washed with EtOH (5 mL) and the filtrate evaporated to give diamine 304 which was used without further purification: 1H NMR δ 2.94-3.02 (m, 1H, CHCN), 2.90 (dd, J=9.0, 7.9 Hz, 1H, CH2), 2.82 (t, J=6.8 Hz, 2H, CH2N), 2.61-2.68 (m, 2H, CH2N), 2.48-2.58 (m, 3H, CH2N), 2.05-2.15 (m, 1H, CH2), 2.03-2.11 (m, 1H, CH2), 1.68 (p, J=7.0 Hz, 2H, CH2), NH2 not observed.
Name
phthalimide
Quantity
5.96 g
Type
reactant
Reaction Step One
[Compound]
Name
N2H4.H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=C1C2C(=CC=CC=2)C(=O)[N:3]1[CH2:12][CH2:13][CH2:14][N:15]1[CH2:19][CH2:18][CH:17]([C:20]#[N:21])[CH2:16]1>CCO>[NH2:3][CH2:12][CH2:13][CH2:14][N:15]1[CH2:19][CH2:18][CH:17]([C:20]#[N:21])[CH2:16]1

Inputs

Step One
Name
phthalimide
Quantity
5.96 g
Type
reactant
Smiles
O=C1N(C(C2=CC=CC=C12)=O)CCCN1CC(CC1)C#N
Name
N2H4.H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with EtOH (5 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to half volume
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled at 5° C. for a further 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with EtOH (5 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated

Outcomes

Product
Name
Type
product
Smiles
NCCCN1CC(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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